molecular formula C14H14ClN3O B4618575 N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea

N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea

Cat. No.: B4618575
M. Wt: 275.73 g/mol
InChI Key: APAGMFWJSCOSFN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea is a useful research compound. Its molecular formula is C14H14ClN3O and its molecular weight is 275.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.0825398 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytokinin Activity in Plant Growth

Research has demonstrated that certain N-phenyl-N′-(4-pyridyl)urea derivatives, including compounds similar to "N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea", exhibit cytokinin activity, which is crucial for plant growth and development. These compounds have shown promising results in tobacco callus bioassays (Takahashi et al., 1978).

Urea Derivatives in Plant Morphogenesis

Urea derivatives like N-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU) demonstrate cytokinin-like activity, often surpassing that of traditional adenine compounds. These compounds are extensively utilized in plant morphogenesis studies, particularly in in vitro settings (Ricci & Bertoletti, 2009).

Potential in Central Nervous System Research

Although not directly related to "this compound", studies on similar N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have shown anxiolytic and muscle relaxant properties. This suggests potential applications in researching central nervous system disorders (Rasmussen et al., 1978).

Metallo-Supramolecular Macrocycles

Di-(m-pyridyl)-urea ligands, similar in structure to "this compound", have been utilized in the formation of metallo-supramolecular macrocycles. These macrocycles are significant in the field of supramolecular chemistry and have potential applications in materials science (Troff et al., 2012).

Anticancer Research

Derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, closely related to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This indicates potential applications in anticancer drug research (Feng et al., 2020).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-6-7-12(11(15)8-9)17-14(19)18-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAGMFWJSCOSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.